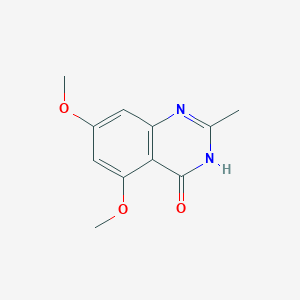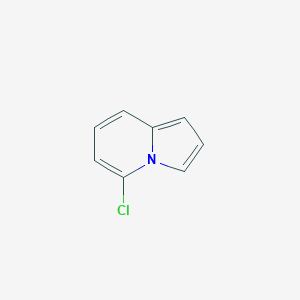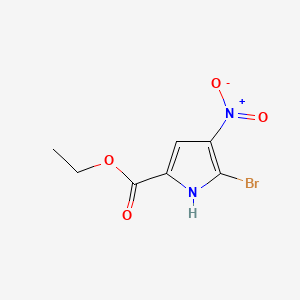
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a chiral compound with potential applications in various fields of scientific research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid typically involves multiple steps. One common approach is to start with the chiral amino acid precursor, which undergoes protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 3-(4-methoxypyridin-3-yl)propan-1-ol or 3-(4-methoxypyridin-3-yl)propanal.
Substitution: Formation of (S)-2-amino-3-(4-methoxypyridin-3-yl)propanoic acid.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxypyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoropyridin-3-yl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
(2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI 键 |
MWNBHVBMAVAGLR-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)










![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)


